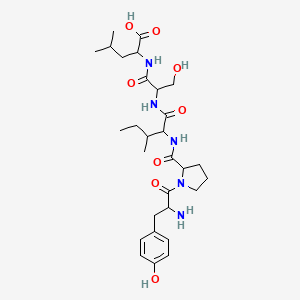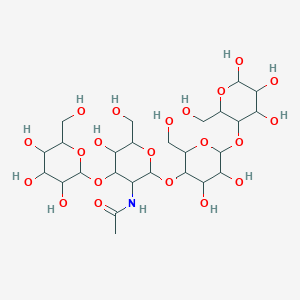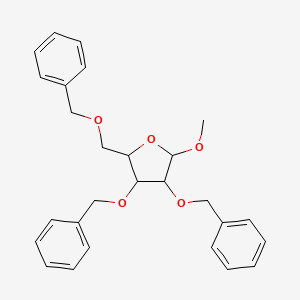![molecular formula C17H12O6 B15129799 5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scillascillin is a type of homoisoflavonoid, specifically classified as a scillascillin-type homoisoflavonoid. It is characterized by a spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure. This compound is part of a broader group of spiro-flavonoids, which are known for their unique structural properties and significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of scillascillin-type homoisoflavonoids involves several key reactions. One notable method is the asymmetric synthesis, which includes catalytic reduction desymmetrization of malonate esters and intramolecular C-H activation of methyl groups . This method ensures high optical purity and efficient production of the target molecule.
Industrial Production Methods
While specific industrial production methods for scillascillin are not extensively documented, the principles of asymmetric synthesis and catalytic reduction can be scaled up for industrial applications. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Scillascillin undergoes various chemical reactions, including:
Oxidation: Scillascillin can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: Scillascillin can participate in substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of scillascillin, each with unique biological activities.
Applications De Recherche Scientifique
Scillascillin has been extensively studied for its biological activities. Some key applications include:
Chemistry: Used as a model compound for studying spiro-flavonoid synthesis and reactivity.
Biology: Exhibits significant anti-inflammatory and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.
Mécanisme D'action
The mechanism of action of scillascillin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cancer cell proliferation . The exact molecular targets are still under investigation, but its activity is linked to its unique spiro structure, which allows for specific interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Scillascillin is part of a broader group of spiro-flavonoids, which include:
- Spiro-biflavonoids
- Spiro-triflavonoids
- Spiro-tetraflavonoids
- Spiro-flavostilbenoids
Compared to these compounds, scillascillin-type homoisoflavonoids are unique due to their specific spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one structure . This structure imparts distinct biological activities and synthetic challenges, making scillascillin a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H12O6 |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |
InChI |
InChI=1S/C17H12O6/c18-9-2-11(19)15-14(3-9)21-6-17(16(15)20)5-8-1-12-13(4-10(8)17)23-7-22-12/h1-4,18-19H,5-7H2 |
Clé InChI |
SAXOGBBWXWKZKR-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=C(C=C2C14COC5=CC(=CC(=C5C4=O)O)O)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B15129724.png)

![4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)

![4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole](/img/structure/B15129740.png)
![2-Amino-3-sulfanylpropanoic acid;5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B15129742.png)

![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)
![[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15129770.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)

![N-[6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B15129803.png)
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)
